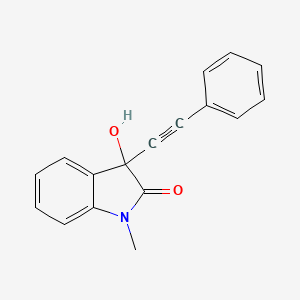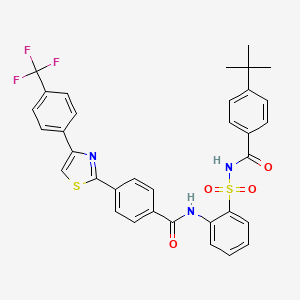
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid is a heterobifunctional, PEGylated crosslinker. This compound features a carboxyl group at one end and a t-butyl protected carboxylic acid at the other, exhibiting both hydrophobic and hydrophilic moieties. It is primarily used in biological applications, particularly in the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .
Preparation Methods
The synthesis of 27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid involves the incorporation of PEGylated crosslinkers. The synthetic route typically includes the protection of carboxyl groups and the introduction of hydrophobic and hydrophilic moieties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of small molecules and conjugates.
Biology: The compound is utilized in bioconjugation processes to link biomolecules.
Medicine: It is incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.
Mechanism of Action
The mechanism of action of 27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid involves its role as a linker in bioconjugation processes. The carboxyl group at one end and the t-butyl protected carboxylic acid at the other allow it to form stable linkages with various biomolecules. This enables the compound to facilitate targeted protein degradation by linking small molecules or biomolecules to specific molecular targets and pathways .
Comparison with Similar Compounds
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid is unique due to its heterobifunctional nature and PEGylation. Similar compounds include:
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Features a carboxyl group at one end and an alkyne at the other.
2-(2-(Oct-7-yn-1-yloxy)ethoxy)acetic acid: Contains an alkyne and carboxylic acid functional groups.
6-(2-(2-(Oct-7-yn-1-yloxy)ethoxy)ethoxy)hexanoic acid: Exhibits similar PEGylation and functional groups.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C23H44O10 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C23H44O10/c1-23(2,3)33-22(26)8-6-4-5-7-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21(24)25/h4-20H2,1-3H3,(H,24,25) |
InChI Key |
PCSGULLBSUBQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)


![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)


![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)



